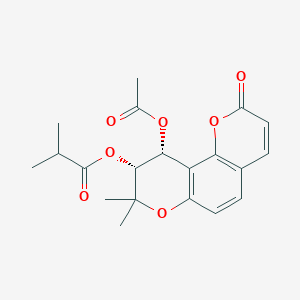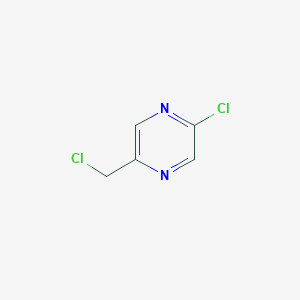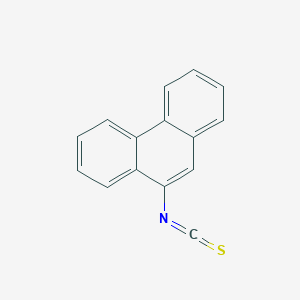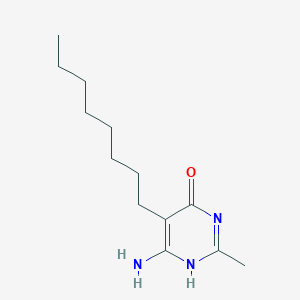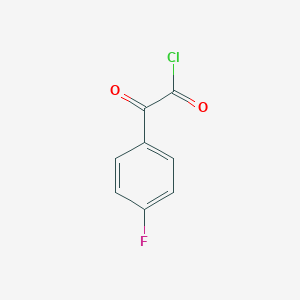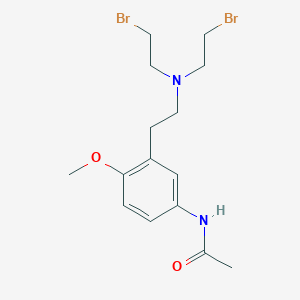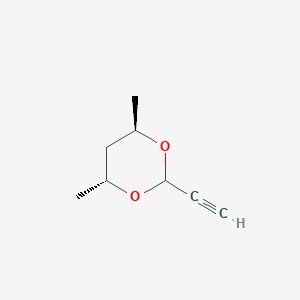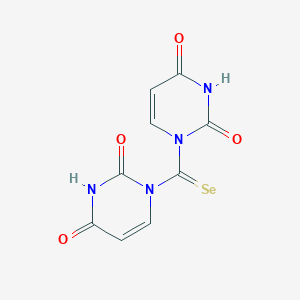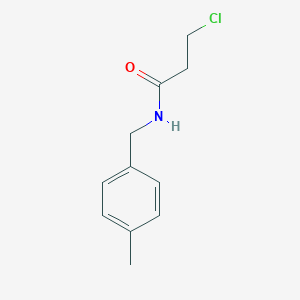
3-chloro-N-(4-methylbenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-methylbenzyl)propanamide is a chemical compound with the CAS Number: 105907-34-4 . It has a molecular weight of 211.69 and its IUPAC name is 3-chloro-N-(4-methylbenzyl)propanamide .
Molecular Structure Analysis
The InChI code for 3-chloro-N-(4-methylbenzyl)propanamide is 1S/C11H14ClNO/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-chloro-N-(4-methylbenzyl)propanamide is a solid at room temperature .Applications De Recherche Scientifique
Medicine: Potential Therapeutic Agent Synthesis
3-chloro-N-(4-methylbenzyl)propanamide may serve as a precursor in the synthesis of various therapeutic agents. Its structure allows for modifications that can lead to the development of new drugs with potential antimicrobial properties . The compound’s ability to undergo further chemical transformations makes it valuable for pharmaceutical research and drug discovery.
Agriculture: Pesticide Development
In the agricultural sector, this compound could be explored for its potential use in the development of pesticides. Its chlorinated amide group might interact with certain enzymes or receptors in pests, providing a basis for creating new, more effective pesticides .
Material Science: Polymer Modification
The chemical structure of 3-chloro-N-(4-methylbenzyl)propanamide suggests that it could be used in material science for polymer modification. Its incorporation into polymers could enhance properties such as thermal stability and resistance to degradation, which are crucial for extending the lifespan of materials .
Industrial Applications: Chemical Intermediate
This compound is likely to be used as a chemical intermediate in various industrial processes. Its reactivity with other organic molecules can lead to the production of a wide range of industrial chemicals, potentially including dyes, resins, and other performance chemicals .
Environmental Impact: Degradation Studies
Research into the environmental impact of 3-chloro-N-(4-methylbenzyl)propanamide includes studying its degradation pathways and persistence in the environment. Understanding its breakdown products and their effects on ecosystems is essential for assessing the compound’s environmental safety .
Biotechnology: Enzyme Inhibitor Research
In biotechnology, this compound could be investigated as a potential enzyme inhibitor. By binding to specific enzymes, it may regulate or inhibit biological processes, which can be useful in studying disease mechanisms or developing biotechnological applications .
Pharmaceutical Research: Drug Metabolism and Pharmacokinetics
The compound’s role in pharmaceutical research extends to studying its metabolism and pharmacokinetics. Researchers can explore how it is absorbed, distributed, metabolized, and excreted in the body, which is vital for drug development and safety evaluations .
Chemical Properties: Analytical Chemistry Applications
The known chemical properties of 3-chloro-N-(4-methylbenzyl)propanamide, such as its melting point, boiling point, and molecular weight, make it a candidate for use in analytical chemistry. It can serve as a standard or reference compound in various chromatographic and spectroscopic methods .
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-N-[(4-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXPLJUUWBWOAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400946 |
Source


|
| Record name | 3-chloro-N-(4-methylbenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-methylbenzyl)propanamide | |
CAS RN |
105907-34-4 |
Source


|
| Record name | 3-chloro-N-(4-methylbenzyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

